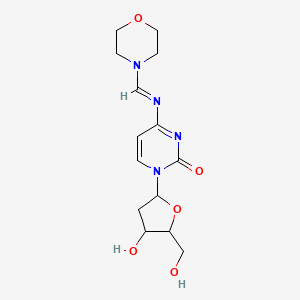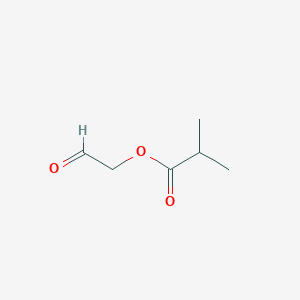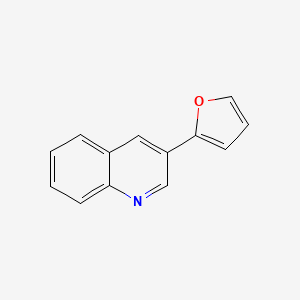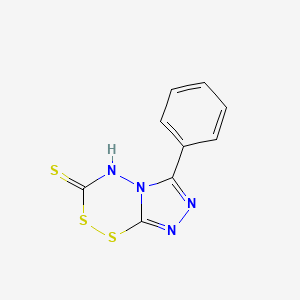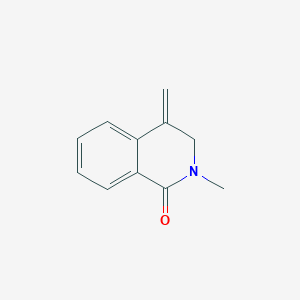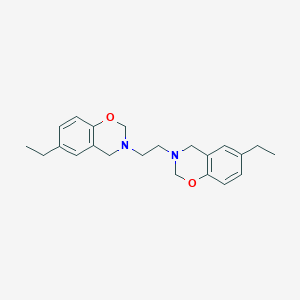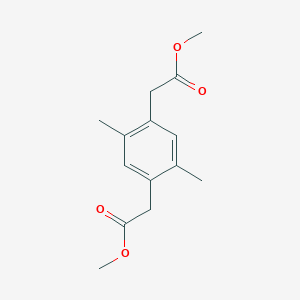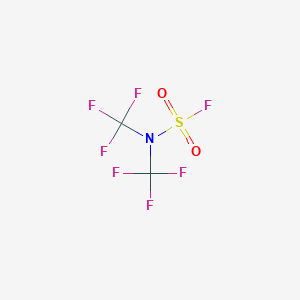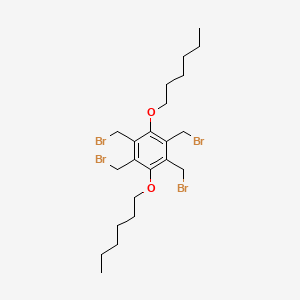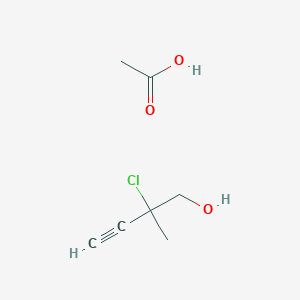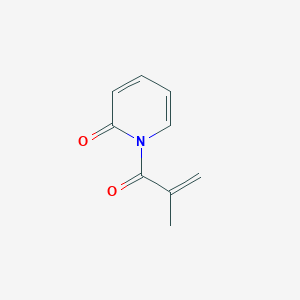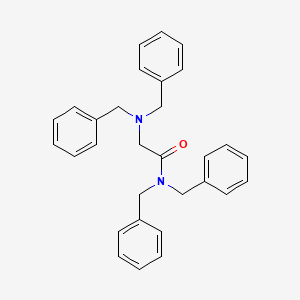
N,N,N~2~,N~2~-Tetrabenzylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N~2~,N~2~-Tetrabenzylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of four benzyl groups attached to the nitrogen atoms of the glycinamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N~2~,N~2~-Tetrabenzylglycinamide typically involves the reaction of glycinamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The benzyl groups are introduced through nucleophilic substitution reactions, where the nitrogen atoms of glycinamide act as nucleophiles, attacking the electrophilic carbon atoms of benzyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N,N,N~2~,N~2~-Tetrabenzylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of benzyl groups, yielding simpler amide derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles are employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives with fewer benzyl groups.
Substitution: Various substituted glycinamide derivatives depending on the electrophile used.
科学的研究の応用
N,N,N~2~,N~2~-Tetrabenzylglycinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N,N,N~2~,N~2~-Tetrabenzylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- N,N,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethylenediamine
- N,N,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethylenediamine
Uniqueness
N,N,N~2~,N~2~-Tetrabenzylglycinamide is unique due to the presence of four benzyl groups, which impart distinct chemical and biological properties. Compared to similar compounds with hydroxyethyl or hydroxypropyl groups, the benzyl groups enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for drug development and other applications.
特性
CAS番号 |
113779-03-6 |
|---|---|
分子式 |
C30H30N2O |
分子量 |
434.6 g/mol |
IUPAC名 |
N,N-dibenzyl-2-(dibenzylamino)acetamide |
InChI |
InChI=1S/C30H30N2O/c33-30(32(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29)25-31(21-26-13-5-1-6-14-26)22-27-15-7-2-8-16-27/h1-20H,21-25H2 |
InChIキー |
PEXGXIFIFJEUIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


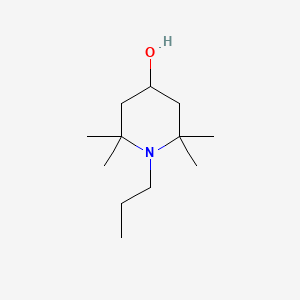
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
